(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine
Overview
Description
“(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” is a compound with the molecular formula C9H10FN . It is also known as FPCA and has potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of “(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” consists of a cyclopropane ring attached to a 3-fluorophenyl group and an amine group . The compound has two stereocenters, leading to its (1R,2S) configuration .Physical And Chemical Properties Analysis
“(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine” has a molecular weight of 151.18 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 26 Ų and a complexity of 149 .Scientific Research Applications
Potential Applications in Research and Industry
FPCA shows promise as a lead compound in the pharmaceutical industry, particularly for developing novel therapeutics that target TAAR1-mediated signaling pathways. In neuroscience, it has potential use as a tool to identify new treatment targets for central nervous system (CNS) disorders. Additionally, FPCA could play a role in the development of new diagnostic tools and treatments for diseases like cancer and autoimmune disorders.
Limitations and Future Directions
A significant limitation in the research of FPCA is the absence of studies on its long-term effects on human health. Also, synthesizing FPCA remains challenging, requiring further optimization to improve yield and scalability. Future research could focus on exploring FPCA's potential clinical applications in various CNS disorders and its use as a diagnostic tool for diseases such as cancer. More studies are needed to evaluate its safety and efficacy in humans, including clinical trials to establish its pharmacokinetic profile and determine its optimal dosage.
Molecular Information
FPCA is a heterocyclic organic compound with a molecular weight of 151.1808032 and a molecular formula of C9H10FN.
For further details on the chemical properties and availability of FPCA, you can refer to the PubChem database here.
Related Research
The compound has been referenced in research related to the synthesis and biological activity evaluation of potential orexin receptor antagonists. This indicates its relevance in studies focusing on complex signaling processes like the orexin signaling pathway, which are significant in the context of sleep disorders and other neurological conditions.
properties
IUPAC Name |
(1R,2S)-2-(3-fluorophenyl)cyclopropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2/t8-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXGGARNLAOPVNV-DTWKUNHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-(3-Fluorophenyl)cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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